GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT
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Overview
Description
Geranylgeranyl diphosphate, trisammonium salt is a chemical compound with the molecular formula C20H36O7P2 · xNH3. It is a key intermediate in the biosynthesis of various terpenoids and isoprenoids, which are essential for numerous biological processes. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein prenylation, a post-translational modification that facilitates the attachment of hydrophobic molecules to proteins, thereby influencing their localization and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranyl diphosphate, trisammonium salt is synthesized through the head-to-tail condensation of three isopentenyl diphosphate (IPP) units and one dimethylallyl diphosphate (DMAPP) unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). The reaction typically occurs in a buffered aqueous solution, often with the addition of ammonium hydroxide to maintain the pH and enhance the solubility of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the GGPPS enzyme. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired product. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranyl diphosphate, trisammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Nucleophilic substitution reactions can replace the diphosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the geranylgeranyl moiety .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, such as geranylgeraniol, geranylgeranyl acetate, and other prenylated compounds. These products have significant biological and industrial applications .
Scientific Research Applications
Geranylgeranyl diphosphate, trisammonium salt is widely used in scientific research due to its role in the prenylation of proteins, which is crucial for the proper functioning of many cellular processes. Some of its key applications include:
Chemistry: Used as a precursor in the synthesis of various terpenoids and isoprenoids.
Biology: Essential for the study of protein prenylation and its effects on cellular functions.
Mechanism of Action
Geranylgeranyl diphosphate, trisammonium salt exerts its effects primarily through the process of protein prenylation. This involves the transfer of a geranylgeranyl group to specific cysteine residues on target proteins, facilitated by the enzyme geranylgeranyltransferase. This modification enhances the hydrophobicity of the proteins, allowing them to anchor to cellular membranes and interact with other membrane-associated proteins. This process is critical for the proper localization and function of proteins involved in signal transduction, vesicular trafficking, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Farnesyl diphosphate: Another key intermediate in the biosynthesis of terpenoids, but with a shorter carbon chain.
Geranyl diphosphate: Similar in structure but with fewer isoprene units.
Isopentenyl diphosphate: A precursor in the biosynthesis of both geranylgeranyl diphosphate and farnesyl diphosphate.
Uniqueness
Geranylgeranyl diphosphate, trisammonium salt is unique due to its longer carbon chain, which allows it to participate in the synthesis of more complex terpenoids and isoprenoids. This makes it particularly valuable in the study of protein prenylation and its implications in various biological processes and diseases .
Biological Activity
Geranylgeranyl diphosphate (GGPP), particularly in its trisammonium salt form, is a critical compound in the isoprenoid biosynthesis pathway. This compound plays a significant role in various biological processes, including protein modification and cellular signaling. This article explores the biological activity of GGPP, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Overview of Geranylgeranyl Diphosphate
Geranylgeranyl diphosphate is a twenty-carbon isoprenoid that serves as a substrate for the post-translational modification known as geranylgeranylation. This modification is essential for the proper localization and function of numerous proteins, particularly those within the Ras superfamily of small GTPases. These proteins are involved in critical cellular processes such as signaling pathways, cytoskeletal regulation, and intracellular transport .
The biological activity of GGPP primarily involves its incorporation into proteins through geranylgeranylation. This process enhances the membrane association of modified proteins, which is crucial for their activation and signaling functions. The disruption of this modification has been linked to various pathological conditions, including cancer and metabolic disorders .
Key Mechanisms:
- Protein Modification: GGPP is utilized in the geranylgeranylation of proteins, which facilitates their membrane association.
- Cell Signaling: Geranylgeranylated proteins play vital roles in cell signaling pathways that regulate growth and differentiation.
- Impact on Protein Trafficking: Inhibition of GGPP synthesis disrupts the trafficking of proteins involved in essential cellular functions, leading to altered cellular homeostasis .
Biological Activity in Cancer
Research has demonstrated that inhibition of geranylgeranyl diphosphate synthase (GGDPS), the enzyme responsible for synthesizing GGPP, can have profound anti-cancer effects. Studies indicate that GGDPS inhibitors lead to reduced proliferation of cancer cells by disrupting geranylgeranylation and subsequently affecting protein trafficking and function.
Case Studies:
- Multiple Myeloma: A study highlighted the efficacy of a GGDPS inhibitor (RAM2061) in inducing apoptosis in multiple myeloma cells by disrupting Rab geranylgeranylation, which is critical for protein trafficking .
- Pancreatic Ductal Adenocarcinoma (PDAC): Inhibition of GGDPS was shown to disrupt mucin trafficking, leading to endoplasmic reticulum (ER) stress and apoptosis in PDAC models .
- Lung Adenocarcinoma: Increased expression of GGDPS was correlated with tumor progression and poor prognosis, suggesting its role as a potential therapeutic target .
Therapeutic Implications
The modulation of GGPP levels through GGDPS inhibition presents a promising therapeutic strategy for treating various malignancies. Current research focuses on developing selective GGDPS inhibitors that can effectively target cancer cells while minimizing effects on normal cells.
Therapeutic Strategies:
- Combination Therapies: Combining GGDPS inhibitors with proteasome inhibitors has shown enhanced efficacy in disrupting the unfolded protein response (UPR) in cancer cells .
- Targeting Metabolic Pathways: Given the role of GGPP in metabolic processes, targeting its biosynthesis may also provide insights into managing metabolic disorders such as type 2 diabetes and liver diseases .
Data Summary
Properties
CAS No. |
104715-21-1 |
---|---|
Molecular Formula |
C20H41O7P2-3 |
Molecular Weight |
455.489 |
IUPAC Name |
[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
InChI Key |
NGRPSJDZEFGBCQ-UHFFFAOYSA-K |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Synonyms |
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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